Welcome to the BenchChem Online Store!
molecular formula C15H23F9O B3031450 12,12,13,13,14,14,15,15,15-Nonafluoropentadecan-1-ol CAS No. 36096-97-6

12,12,13,13,14,14,15,15,15-Nonafluoropentadecan-1-ol

Cat. No. B3031450
M. Wt: 390.33 g/mol
InChI Key: SUBCOGZKZCCKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06841079B2

Procedure details

To a mixture of 19.52 g of CF3(CF2)3(CH2)10CH2OH and 200 mL of 48 weight percent aqueous hydrobromic acid was slowly added 20 mL of concentrated sulfuric acid. The reaction mixture was heated at 100° C. for 24 hr, and poured into 1 liter of water. The mixture was extracted with hexanes, and the combined organic phases were washed with saturated aqueous sodium bicarbonate and dried over anhydrous magnesium sulfate. The solution was concentrated to an amber liquid, which was eluted through 3 inches of silica with hexanes. Concentration of the eluent yielded a light amber liquid, and bulb-to-bulb distillation gave 19.82 g of CF3(CF2)3(CH2)10CH2Br as a clear, colorless liquid, b.p. 120-170° C. at 0.06 torr (8 Pa).
Quantity
19.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]([C:8]([C:11]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24]O)([F:13])[F:12])([F:10])[F:9])([F:7])[F:6])([F:4])([F:3])[F:2].[BrH:26].S(=O)(=O)(O)O>O>[C:1]([C:5]([C:8]([C:11]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][Br:26])([F:13])[F:12])([F:10])[F:9])([F:7])[F:6])([F:4])([F:3])[F:2]

Inputs

Step One
Name
Quantity
19.52 g
Type
reactant
Smiles
C(F)(F)(F)C(F)(F)C(F)(F)C(F)(F)CCCCCCCCCCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with hexanes
WASH
Type
WASH
Details
the combined organic phases were washed with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to an amber liquid, which
WASH
Type
WASH
Details
was eluted through 3 inches of silica with hexanes
CUSTOM
Type
CUSTOM
Details
Concentration of the eluent yielded
DISTILLATION
Type
DISTILLATION
Details
a light amber liquid, and bulb-to-bulb distillation

Outcomes

Product
Name
Type
product
Smiles
C(F)(F)(F)C(F)(F)C(F)(F)C(F)(F)CCCCCCCCCCCBr
Measurements
Type Value Analysis
AMOUNT: MASS 19.82 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.